

A Comparative Crystallographic Analysis of 2,3-Norbornanedicarboxylic Acid Derivatives

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Compound of Interest

Compound Name: 2,3-Norbornanedicarboxylic Acid

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A detailed examination of the three-dimensional structures of several key **2,3-norbornanedicarboxylic acid** derivatives reveals subtle yet significant conformational differences arising from the stereochemical arrangement of the dicarboxylic acid groups. This guide provides a comparative overview of the X-ray crystallographic data for endo and exo isomers of both saturated (norbornane) and unsaturated (norbornene) dicarboxylic acids, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.

This comparison focuses on four key derivatives:

- Norbornane-endo-cis-2,3-dicarboxylic acid
- Norbornane-exo-cis-2,3-dicarboxylic acid
- 5-Norbornene-2-endo,3-exo-dicarboxylic acid
- N-hydroxy-5-endo-norbornene-2,3-dicarboximide

The spatial orientation of the carboxyl groups, dictated by their endo or exo positioning on the rigid bicyclic norbornane framework, directly influences the crystal packing and intermolecular interactions, which are crucial for crystal engineering and the design of novel pharmaceutical compounds and materials.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the selected **2,3-norbornanedicarboxylic acid** derivatives, providing a quantitative basis for their structural comparison.

Compound	Form	Cystal System	Spatial Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z	T (K)	R-factor
Norb											
orna											
ne-											
endo											
-cis-	C ₉ H ₁	Monoclinic	P2 ₁ /c	10.3	11.2	15.3	106.	1711	8	150	0.049
2,3-	₂ O ₄			75(2)	34(2)	27(3)	63(3)	.1(6)			
dicar											
boxyl											
ic											
acid											
Norb											
orna											
ne-											
exo-											
cis-	C ₉ H ₁	Monoclinic	C2/c	15.3	11.5	10.6	107.	1788	8	295	0.044
2,3-	₂ O ₄			27(2)	03(2)	43(2)	57(1)	.9(5)			
dicar											
boxyl											
ic											
acid[
1][2]											
5-	C ₉ H ₁	Monoclinic	P2 ₁ /c	12.6	5.39	12.1	92.5	830.	4	150	0.04
Norb	₂ O ₄			980	06	530	60	1			5
orne											
ne-2-											
endo											
,3-											
exo-											
dicar											
boxyl											
ic											

acid[

[3\]\[4\]](#)

N-

hydr

oxy-

5-

endo

-		Mon	11.9		109.			
norb	C ₉ H ₉	oclini	P2 ₁ /	042(7.72	9.38	812.	-
orne	NO ₃	c	c	2)	92(1)	89(2)	836(4

ne-

2,3-

dicar

boxi

mide

Experimental Protocols

The methodologies employed for the synthesis and crystallographic analysis of these derivatives share common principles, with specific variations tailored to each compound.

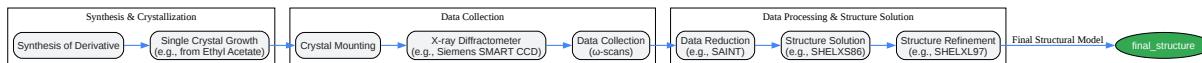
Synthesis

- Norbornane-endo-cis-2,3-dicarboxylic acid: This saturated derivative is typically prepared via the catalytic hydrogenation of its unsaturated precursor, cis-5-norbornene-endo-2,3-dicarboxylic acid. The reaction involves stirring the unsaturated acid with a palladium on carbon (5% Pd) catalyst in a solvent such as acetic acid under a hydrogen atmosphere. The saturated product is then isolated by filtration and recrystallization.
- Norbornane-exo-cis-2,3-dicarboxylic acid: Similar to the endo isomer, the exo derivative is synthesized by the catalytic hydrogenation of 2-norbornene-exo-cis-5,6-dicarboxylic acid using a palladium catalyst.[\[1\]\[5\]](#)
- 5-Norbornene-2-endo,3-exo-dicarboxylic acid: This compound is prepared through a Diels-Alder reaction between cyclopentadiene and fumaric acid.[\[3\]\[6\]](#) The reaction is typically carried out in water, and the product precipitates upon cooling.[\[6\]](#)

- N-hydroxy-5-norbornene-2,3-dicarboximide: The synthesis of this imide derivative involves the reaction of 5-norbornene-2,3-dicarboxylic anhydride with hydroxylamine.[7][8] The reaction is often performed in an aqueous solution containing sodium carbonate.[7]

X-ray Crystallography

The general workflow for the X-ray crystallographic analysis of these compounds is outlined below.



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Experimental workflow for X-ray crystallography.

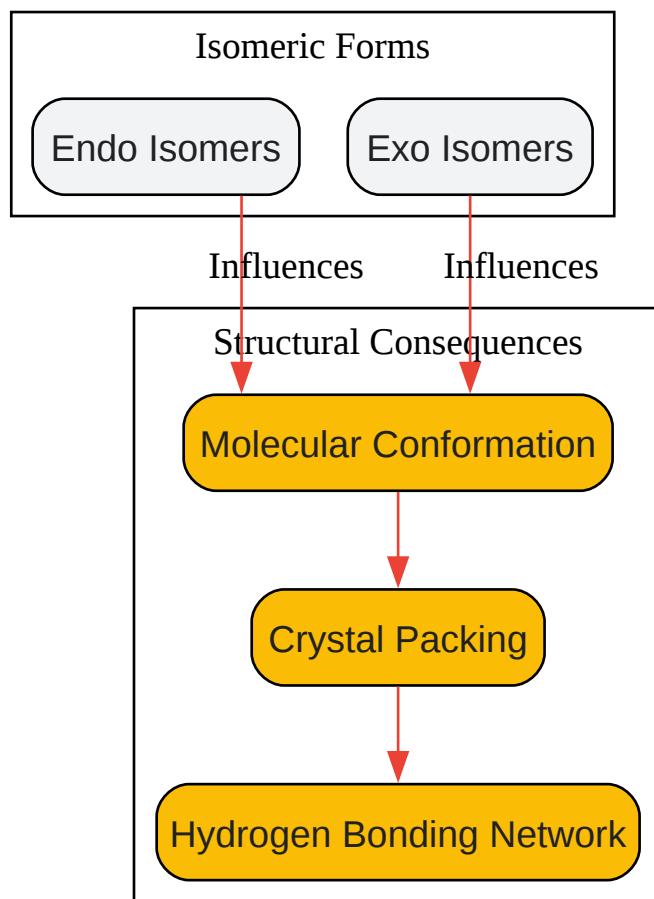
Crystal Growth: Single crystals suitable for X-ray diffraction were typically grown by slow evaporation of a solution of the compound in a suitable solvent, such as ethyl acetate.[1]

Data Collection: X-ray diffraction data were collected on a diffractometer, commonly a Siemens SMART CCD area detector.[2] The data collection strategy usually involved a series of ω -scans to cover a significant portion of the reciprocal space.[2][3]

Structure Solution and Refinement: The collected diffraction data were processed using software packages such as SAINT for data reduction.[2] The crystal structures were solved using direct methods with programs like SHELXS86 and refined by full-matrix least-squares on F^2 using software such as SHELXL97.[2]

Structural Insights and Comparison

The orientation of the carboxylic acid groups relative to the norbornane framework has a profound impact on the molecular conformation and crystal packing.



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Influence of isomerism on crystal structure.

In the case of norbornane-exo-cis-2,3-dicarboxylic acid, both carboxyl groups adopt a gauche orientation relative to the C2-C3 bond.^[1] These groups participate in hydrogen bonding, which links the molecules into infinite chains.^[1]

Conversely, the structure of norbornane-endo-cis-2,3-dicarboxylic acid is characterized by the presence of two independent molecules in the asymmetric unit and exhibits a significant twist around the C2-C3 bond.

The introduction of a double bond in 5-norbornene-2-endo,3-exo-dicarboxylic acid leads to a slight twisting of the norbornene skeleton.^[3] The molecules are linked into infinite zigzag chains through hydrogen bonds formed between the carboxyl groups of neighboring molecules.
[3]

The imide derivative, N-hydroxy-5-endo-norbornene-2,3-dicarboximide, presents a different set of intermolecular interactions dominated by the N-hydroxy and carbonyl functionalities, leading to distinct crystal packing arrangements.

In conclusion, the stereochemistry of the 2,3-dicarboxylic acid substituents on the norbornane ring system is a critical determinant of the resulting crystal structures. The comparative data presented here underscore the importance of subtle stereochemical changes in directing intermolecular interactions and crystal packing, providing a valuable resource for the rational design of new molecular solids with desired properties.

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